Dimethyl N,N-diisopropylphosphoramidite

Description

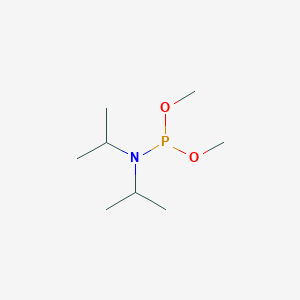

Structure

3D Structure

Properties

IUPAC Name |

N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNSXPAYCKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122194-07-4 | |

| Record name | Dimethyl N,N-diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is Dimethyl N,N-diisopropylphosphoramidite

An In-depth Technical Guide to Dimethyl N,N-diisopropylphosphoramidite

Introduction

This compound (CAS No. 122194-07-4) is a pivotal phosphitylating agent in modern organic chemistry.[1] It is primarily recognized for its critical role as a reagent in the preparation of other phosphoramidites, particularly the nucleoside phosphoramidites essential for the automated solid-phase synthesis of oligonucleotides.[2] Furthermore, it serves as a highly efficient reagent for the direct phosphorylation of alcohols.[1] Its stability and reactivity make it an invaluable tool for researchers in drug development, nucleic acid chemistry, and materials science.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 122194-07-4 | [1][2][3] |

| Molecular Formula | C₈H₂₀NO₂P | [1][2][3] |

| Molecular Weight | 193.22 g/mol | [1][3] |

| Appearance | Clear, colorless oily liquid | [2] |

| Density | 0.840 g/mL at 20 °C | [2] |

| Boiling Point | 54 °C at 10 hPa (approx. 7.5 mmHg) | |

| Flash Point | 42 °C (closed cup) | [4] |

| Purity | ≥95.0% to ≥97% (GC, ³¹P NMR) | [2] |

| Refractive Index | n20/D 1.420 | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen) | [2][4] |

Core Application: Oligonucleotide Synthesis

The predominant application of phosphoramidite chemistry is the automated synthesis of DNA and RNA oligonucleotides. While this compound is not directly incorporated into the growing oligonucleotide chain, it is a precursor for creating the custom nucleoside phosphoramidite building blocks used in the process.[2][] The synthesis follows a four-step cycle for each nucleotide addition.[][6]

Caption: The four-step phosphoramidite cycle for automated oligonucleotide synthesis.

Experimental Protocol: Phosphitylation of a Protected Nucleoside

This protocol describes the synthesis of a nucleoside phosphoramidite building block, a crucial step preceding oligonucleotide synthesis.

-

Preparation: Under an inert argon atmosphere, dissolve the 5'-O-DMT protected nucleoside (1.0 mmol) in anhydrous dichloromethane (10 mL) in a dry flask.

-

Addition of Reagents: Add N,N-diisopropylethylamine (3.0 mmol) to the solution and cool to 0 °C in an ice bath.

-

Phosphitylation: Slowly add this compound (1.5 mmol) to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution in vacuo. Purify the resulting residue using silica gel column chromatography to yield the pure nucleoside phosphoramidite.

Application as a Phosphorylating Agent

This compound is an effective reagent for the phosphorylation of a wide range of alcohols, a key transformation in the synthesis of various pharmaceutical compounds and molecular probes.[1][7] The reaction proceeds via a phosphite triester intermediate, which is subsequently oxidized to the stable phosphate.

Caption: General workflow for the two-step phosphorylation of an alcohol.

Experimental Protocol: General Phosphorylation of an Alcohol

-

Preparation: Dissolve the alcohol substrate (1.0 mmol) and an activator, such as 1H-tetrazole (1.2 mmol), in anhydrous acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere.

-

Phosphitylation: Add this compound (1.1 mmol) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 30-60 minutes. The reaction can be monitored by TLC or ³¹P NMR to confirm the formation of the phosphite triester intermediate.

-

Oxidation: Cool the reaction mixture to 0 °C. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or aqueous hydrogen peroxide, portion-wise until the intermediate is fully consumed.

-

Quenching and Workup: Quench the reaction with aqueous sodium thiosulfate. Dilute with an organic solvent like ethyl acetate, wash sequentially with saturated sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the desired phosphorylated compound.[7]

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][8] |

| Precautionary Statements | P261: Avoid breathing mist/vapors.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |

| Storage Class | 10: Combustible liquids | |

| Handling Notes | Must be handled under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation. Use only in a well-ventilated area or fume hood. | [2] |

Conclusion

This compound is a cornerstone reagent in bio-organic and synthetic chemistry. Its utility in preparing building blocks for oligonucleotide synthesis has been fundamental to advancements in genomics, diagnostics, and therapeutics.[2] Concurrently, its efficacy as a direct phosphorylating agent makes it a versatile tool for modifying a wide array of molecules, aiding in the development of novel drugs and materials.[7] Proper understanding of its properties, reaction mechanisms, and safety protocols is essential for its effective and safe utilization in research and development.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H20NO2P | CID 5171659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. What is Diallyl n,n-diisopropylphosphoramidite?_Chemicalbook [chemicalbook.com]

- 8. Dimethyl-N,N-diisopropylphosphoramidite CAS 122194-07-4 | 851047 [merckmillipore.com]

Dimethyl N,N-diisopropylphosphoramidite chemical properties

An In-depth Technical Guide to the Chemical Properties of Dimethyl N,N-diisopropylphosphoramidite

Introduction

This compound is a crucial organophosphorus compound widely utilized in organic synthesis. It serves as a key reagent, particularly in the automated synthesis of oligonucleotides, which are fundamental to genetic research, diagnostics, and the development of therapeutic agents[1][2]. Its unique structure, featuring a trivalent phosphorus atom bonded to two methoxy groups and a diisopropylamino group, imparts enhanced stability and reactivity, making it an invaluable tool for researchers in pharmaceuticals, agrochemicals, and material science[1]. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 122194-07-4 | [1][2][3][4] |

| Molecular Formula | C₈H₂₀NO₂P | [1][2][3][5] |

| Molecular Weight | 193.22 g/mol | [2][3][5] |

| IUPAC Name | N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | [2][3] |

| InChI | InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | [3][6] |

| InChIKey | KXUMNSXPAYCKPR-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | CC(C)N(C(C)C)P(OC)OC | [5] |

| Purity | ≥95.0% (GC), ≥97% (³¹P NMR) | [1][6] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless oily liquid | [1] |

| Density | 0.840 g/mL at 20 °C | [1][7] |

| Boiling Point | 54 °C at 10 mmHg (10 hPa) | [6][7][8] |

| Flash Point | 42 °C (100 °C - closed cup) | [6][7] |

| Refractive Index | n20/D 1.420 | [7][8] |

| Vapor Pressure | 4.78 mmHg at 25°C | [7] |

| Storage Temperature | 0 - 8 °C, -15°C to -25°C | [1][4][5] |

Reactivity and Applications

This compound is a versatile phosphitylating agent, primarily used for the efficient phosphorylation of alcohols[2][7]. Its most prominent application is in the phosphoramidite method of oligonucleotide synthesis, a cornerstone of modern biotechnology[9].

In this process, the phosphoramidite is activated by a weak acid, such as tetrazole, to react with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support[]. This reaction forms a phosphite triester linkage. The diisopropylamino group serves as a leaving group, and its steric bulk contributes to the reagent's stability, preventing unwanted side reactions.

Mechanism of Action in Oligonucleotide Synthesis

The kinetics of tetrazole-catalyzed alcoholysis of phosphoramidites have been studied using ³¹P NMR spectroscopy. The reaction is zero-order in the concentration of the alcohol and second-order in the concentration of tetrazole[11]. The proposed mechanism involves the formation of a more reactive intermediate, a tetrazolylphosphite, which then reacts with the alcohol[11].

The overall synthetic cycle involves four key steps:

-

Detritylation: Removal of the 5'-protecting group (e.g., DMT) from the support-bound nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the newly formed phosphite triester to a more stable phosphate triester.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocols

General Protocol for Phosphitylation of Alcohols

This protocol outlines a general procedure for the phosphorylation of an alcohol using this compound. Note: This is a generalized procedure and may require optimization for specific substrates.

-

Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

-

Reaction Setup: Dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., acetonitrile or THF).

-

Addition of Reagents: Add this compound (typically 1.1-1.5 equivalents) to the solution.

-

Activation: Add an activator, such as 1H-tetrazole (typically 0.45 M solution in acetonitrile), to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Oxidation: Upon completion, oxidize the resulting phosphite triester to the corresponding phosphate triester using an oxidizing agent (e.g., a solution of iodine in THF/water/pyridine).

-

Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Caption: General workflow for the phosphitylation of an alcohol.

Safety and Handling

This compound is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including gloves and eye protection, should be worn[4][12].

Table 3: GHS Hazard Information

| Category | Description | Source(s) |

| Pictogram(s) | Warning | [3][4] |

| Hazard Statement(s) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Storage Class | 10 - 13: Other liquids and solids | [4] |

| WGK (Water Hazard Class) | WGK 3: Highly hazardous to water | [4] |

The compound is moisture-sensitive and should be stored under a dry, inert atmosphere (e.g., nitrogen) at the recommended temperature to ensure its stability and reactivity[1][8].

Conclusion

This compound is a cornerstone reagent in modern organic and bioorganic chemistry. Its well-defined chemical properties, including its reactivity as a phosphitylating agent and its relative stability, have made it indispensable for the automated synthesis of DNA and RNA. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for its effective and safe use in research and development, particularly in the fields of drug discovery and molecular diagnostics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H20NO2P | CID 5171659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Dimethyl-N,N-diisopropylphosphoramidite Novabiochem 122194-07-4 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound CAS#: 29952-64-5 [amp.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 11. Kinetics and mechanism of tetrazole-catalyzed phosphoramidite alcoholysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on Dimethyl N,N-diisopropylphosphoramidite: Structure and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dimethyl N,N-diisopropylphosphoramidite, a crucial reagent in modern synthetic chemistry, particularly in the field of oligonucleotide and phosphopeptide synthesis. This document details its chemical structure, synthesis mechanism, and its application in phosphoramidite chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C8H20NO2P, is a phosphoramidite reagent characterized by a central phosphorus (III) atom bonded to two methoxy groups and a diisopropylamino group. This structure confers a balance of reactivity and stability, making it an efficient phosphitylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H20NO2P |

| Molecular Weight | 193.22 g/mol |

| CAS Number | 122194-07-4 |

| Appearance | Clear, colorless oily liquid |

| Density | 0.840 g/mL at 20 °C |

| Boiling Point | 54 °C at 10 mmHg |

| Purity | ≥ 97% (as determined by 31P NMR) |

| Storage Conditions | Store at 0 - 8 °C under a nitrogen atmosphere. |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, N,N-diisopropylphosphoramidous dichloride, from phosphorus trichloride and diisopropylamine. This intermediate is then reacted with methanol to yield the final product.

Synthesis Mechanism

The overall synthesis pathway involves two sequential nucleophilic substitution reactions at the phosphorus center.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of N,N-Diisopropylphosphoramidous dichloride [1]

This protocol details the synthesis of the key intermediate for producing this compound.

Materials:

-

Phosphorus trichloride (PCl3)

-

Diisopropylamine (distilled from CaH2)

-

Dry ethyl ether

Procedure:

-

Under a dry argon atmosphere, dissolve phosphorus trichloride (8.7 mL, 0.10 mol) in dry ethyl ether (100 mL) in a flask cooled to -40 °C.

-

Over a period of 1 hour, add diisopropylamine (26.2 mL, 0.20 mol) dropwise to the stirred solution, ensuring the temperature does not rise. Add more dry ether if the diisopropylamine hydrochloride precipitate begins to clog the mixture.

-

Allow the reaction temperature to rise to 0 °C in an ice bath and leave it to stir overnight.

-

Remove the precipitate by cannula filtration under a dry inert atmosphere. Wash the precipitate with dry ether to recover any remaining product.

-

Concentrate the resulting solution by distillation under a dry atmosphere to remove the majority of the ether.

-

Distill the crude product under vacuum (85 °C, 1 mmHg) to yield N,N-diisopropylphosphoramidous dichloride as a colorless liquid.

Quantitative Data:

-

Yield: 16 g (80%)[1]

-

31P NMR (160 MHz, CDCl3): δ 170 ppm[1]

-

1H NMR (400 MHz, CDCl3): δ 3.92 (2H, hept, J = 6.5 Hz), 1.27 (12H, d, 6.8 Hz)[1]

Protocol 2: Synthesis of this compound

This protocol describes the final step in the synthesis of this compound.

Materials:

-

N,N-Diisopropylphosphoramidous dichloride

-

Anhydrous methanol

-

A tertiary amine (e.g., triethylamine)

-

Anhydrous solvent (e.g., diethyl ether, THF, or dioxane)

Procedure:

-

In a flask under a dry inert atmosphere, dissolve N,N-diisopropylphosphoramidous dichloride in the anhydrous solvent.

-

Add the tertiary amine to the solution.

-

Cool the mixture in an ice bath and add anhydrous methanol dropwise with stirring.

-

Allow the reaction to proceed to completion. The progress can be monitored by TLC or NMR.

-

Remove the tertiary amine hydrochloride salt by filtration.

-

Purify the crude product by chromatography on silica gel to obtain pure this compound.

Mechanism of Action in Oligonucleotide Synthesis

This compound is a key building block in the automated synthesis of oligonucleotides. The phosphoramidite method involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

References

An In-depth Technical Guide to the Synthesis of Dimethyl N,N-diisopropylphosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Dimethyl N,N-diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis and various other chemical transformations. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and characterization methods.

Introduction

This compound is a crucial building block in phosphoramidite chemistry, a cornerstone of modern synthetic organic chemistry and drug development. Its primary application lies in the automated synthesis of oligonucleotides, where it serves as a phosphitylating agent for the coupling of nucleosides.[1] Beyond nucleic acid chemistry, it is also utilized in the phosphorylation of alcohols and the synthesis of various organophosphorus compounds.[2] This guide details a robust and efficient two-step synthesis of this compound, commencing with the preparation of the key intermediate, N,N-diisopropylphosphoramidous dichloride.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps:

-

Synthesis of N,N-diisopropylphosphoramidous dichloride: This intermediate is prepared by the reaction of phosphorus trichloride with diisopropylamine.

-

Synthesis of this compound: The dichloride intermediate is then reacted with methanol in the presence of a tertiary amine base to yield the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N,N-diisopropylphosphoramidous dichloride

This protocol is adapted from a reliable synthetic method.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume (mL) | Density (g/mL) |

| Phosphorus trichloride | 137.33 | 0.10 | 8.7 | 1.574 |

| Diisopropylamine | 101.19 | 0.20 | 26.2 | 0.722 |

| Diethyl ether (dry) | 74.12 | - | 100+ | 0.713 |

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of phosphorus trichloride (8.7 mL, 0.10 mol) in 100 mL of dry diethyl ether is cooled to -40 °C in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

-

Diisopropylamine (26.2 mL, 0.20 mol) is added dropwise to the stirred solution over a period of 1 hour. The temperature should be carefully maintained below -30 °C to prevent side reactions. A white precipitate of diisopropylamine hydrochloride will form.

-

After the addition is complete, the reaction mixture is allowed to warm to 0 °C and is stirred for an additional 2 hours.

-

The precipitate is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of dry diethyl ether to recover any entrained product.

-

The solvent is removed from the filtrate by distillation under atmospheric pressure.

-

The crude product is then purified by vacuum distillation (85 °C at 1 mmHg) to yield N,N-diisopropylphosphoramidous dichloride as a colorless liquid.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| N,N-diisopropylphosphoramidous dichloride | 20.2 | 16.16 | 80 |

Characterization of N,N-diisopropylphosphoramidous dichloride:

-

¹H NMR (CDCl₃): δ 3.92 (septet, 2H), 1.27 (d, 12H).

-

³¹P NMR (CDCl₃): δ 170 ppm.[3]

Step 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of dialkyl phosphoramidites from the corresponding dichloridite.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume (mL) | Density (g/mL) |

| N,N-diisopropylphosphoramidous dichloride | 202.07 | 0.05 | 10.1 | 1.096 |

| Methanol (dry) | 32.04 | 0.10 | 4.0 | 0.792 |

| Triethylamine (dry) | 101.19 | 0.10 | 13.9 | 0.726 |

| Diethyl ether (dry) | 74.12 | - | 150 | 0.713 |

Procedure:

-

Under an inert atmosphere, a solution of N,N-diisopropylphosphoramidous dichloride (10.1 mL, 0.05 mol) in 50 mL of dry diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, and cooled to 0 °C.

-

A solution of dry methanol (4.0 mL, 0.10 mol) and dry triethylamine (13.9 mL, 0.10 mol) in 100 mL of dry diethyl ether is added dropwise to the stirred solution over 1 hour, maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

-

The triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of dry diethyl ether.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a clear, colorless liquid.

Quantitative Data:

| Product | Theoretical Yield (g) | Expected Yield (g) | Expected Yield (%) |

| This compound | 9.66 | 7.7 - 8.7 | 80 - 90 |

Characterization of this compound

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₂₀NO₂P |

| Molecular Weight | 193.22 g/mol |

| Appearance | Clear, colorless oily liquid[1] |

| Density | 0.840 g/mL at 20 °C[1] |

| Boiling Point | 54 °C at 10 mmHg |

| Storage | Store at 2-8 °C under an inert atmosphere. |

Spectroscopic Data:

-

³¹P NMR: The expected chemical shift for this compound is in the range of 140-155 ppm .[4] This is a characteristic region for phosphoramidites and is a key parameter for confirming the identity and purity of the product.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Phosphorus trichloride and N,N-diisopropylphosphoramidous dichloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood under a dry, inert atmosphere.

-

Diisopropylamine and triethylamine are flammable and have strong odors. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All glassware should be thoroughly dried before use to prevent hydrolysis of the phosphorus compounds.

References

An In-Depth Technical Guide to Dimethyl N,N-diisopropylphosphoramidite

CAS Number: 122194-07-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl N,N-diisopropylphosphoramidite, a key reagent in modern biotechnology and pharmaceutical development. The document details its chemical and physical properties, core applications, and the experimental workflows in which it is a critical component.

Core Properties of this compound

This compound is a phosphoramidite reagent widely utilized in organic synthesis.[1] Its primary application is as a building block in the chemical synthesis of oligonucleotides, which are fundamental to genetic research, diagnostics, and the development of therapeutic nucleic acids.[1] It also serves as a versatile reagent for the efficient phosphorylation of alcohols.[2]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 122194-07-4 |

| Molecular Formula | C₈H₂₀NO₂P[2] |

| Molecular Weight | 193.22 g/mol [2][3] |

| Appearance | Clear, colorless liquid |

| Density | 1.05 g/cm³ |

| Boiling Point | 54 °C at 10 hPa |

| Chemical Identifiers and Descriptors | |

| IUPAC Name | N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine |

| InChI | 1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 |

| InChIKey | KXUMNSXPAYCKPR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C(C)C)P(OC)OC |

Applications in Research and Drug Development

The unique chemical properties of this compound make it an invaluable tool in several areas of scientific research and development.

-

Oligonucleotide Synthesis: This is the most prominent application. The compound serves as a phosphitylating agent, enabling the stepwise addition of nucleotide monomers to a growing DNA or RNA chain in solid-phase synthesis. This process is fundamental to the production of synthetic genes, primers for PCR, and therapeutic oligonucleotides like antisense RNAs and siRNAs.

-

Phosphorylation of Alcohols: It is an effective reagent for the phosphorylation of a wide range of alcohols, a crucial transformation in the synthesis of many biologically active molecules and prodrugs.[2]

-

Drug Discovery: By facilitating the synthesis of modified nucleic acids and other complex organic molecules, this phosphoramidite plays a role in the development of new therapeutic agents.[1]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for solid-phase oligonucleotide synthesis using the phosphoramidite method. This compound would be used in the "Coupling" step as a phosphitylating agent for one of the nucleotide bases.

The Synthesis Cycle

Solid-phase oligonucleotide synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition.[4] The synthesis proceeds in the 3' to 5' direction.[4][5]

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation (Deblocking)

-

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group for the next reaction.[4]

-

Reagents: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[6]

-

Procedure:

-

The deblocking solution is passed through the synthesis column containing the solid support.

-

The reaction is allowed to proceed for a short period (typically 60-180 seconds).[6]

-

The column is thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT cation.[6]

-

Step 2: Coupling

-

Objective: To add the next nucleotide monomer (as a phosphoramidite) to the growing oligonucleotide chain.[4]

-

Reagents:

-

The desired nucleoside phosphoramidite (e.g., one synthesized using this compound).

-

An activator, typically a weak acid such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.[7]

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[5]

-

The free 5'-hydroxyl group of the support-bound nucleotide attacks the activated phosphorus center, forming a new phosphite triester linkage.[5]

-

Caption: The activation and coupling steps of the phosphoramidite reaction.

Step 3: Capping

-

Objective: To block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutations in the final oligonucleotide.[4][5]

-

Reagents:

-

Procedure:

-

The capping reagents are delivered to the synthesis column.

-

The unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive in subsequent cycles.[5]

-

The column is washed with anhydrous acetonitrile.

-

Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage into a more stable phosphate triester.[4][8]

-

Reagents: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]

-

Procedure:

-

The oxidizing solution is passed through the column.

-

The iodine oxidizes the P(III) center to P(V).

-

The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

-

Cleavage and Deprotection

Once the desired oligonucleotide sequence is synthesized, the final steps involve removing it from the solid support and cleaving all remaining protecting groups from the phosphate backbone and the nucleobases. This is typically achieved by treating the solid support with a basic solution, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[6]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a cornerstone reagent in the chemical synthesis of nucleic acids and a valuable tool for phosphorylation reactions. Its role in enabling the automated, high-fidelity synthesis of DNA and RNA has been pivotal in advancing molecular biology, genomics, and the development of nucleic acid-based therapeutics. A thorough understanding of its properties and the chemical principles of its application is essential for researchers and developers in these fields.

References

- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. benchchem.com [benchchem.com]

- 7. DNA寡核苷酸合成 [sigmaaldrich.com]

- 8. twistbioscience.com [twistbioscience.com]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to Dimethyl N,N-diisopropylphosphoramidite: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl N,N-diisopropylphosphoramidite is a crucial reagent in modern organic chemistry, particularly in the synthesis of nucleic acids, which are fundamental to genetic research, diagnostics, and the development of therapeutic oligonucleotides.[1][2] Its role as a phosphitylating agent allows for the efficient and controlled formation of phosphite triester intermediates, which are subsequently oxidized to the natural phosphate backbone of DNA and RNA.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key chemical processes.

Physical and Chemical Properties

This compound is a clear, colorless oily liquid.[1][5] Due to its reactivity, particularly its sensitivity to moisture, it is typically stored under an inert atmosphere, such as nitrogen, at refrigerated temperatures (0–8 °C).[1][5]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₂₀NO₂P | [1][6] |

| Molecular Weight | 193.22 g/mol | [6][7] |

| Appearance | Clear, colorless oily liquid | [1][5] |

| Density | 0.840 g/mL at 20 °C | [1][5] |

| Boiling Point | 54 °C at 10 mmHg | [5] |

| Refractive Index | n20/D 1.420 | [5] |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, and other common organic solvents. | [8] |

| Storage Conditions | 0–8 °C under a nitrogen atmosphere. | [1][5] |

Chemical Properties and Reactivity

The chemical utility of this compound stems from the reactivity of the phosphorus(III) center. The diisopropylamino group is an excellent leaving group in the presence of a weak acid activator, such as tetrazole.[3][8] This allows for the facile reaction with nucleophiles, most notably the hydroxyl groups of alcohols and nucleosides.

Reactivity with Protic Solvents: Phosphoramidites are sensitive to moisture and protic solvents, such as water and alcohols, in the absence of an activator. Hydrolysis of the P-N bond can occur, leading to the formation of a phosphonate and diisopropylamine. For this reason, all reactions involving phosphoramidites must be carried out under anhydrous conditions.

Phosphitylating Agent: The primary application of this compound is as a phosphitylating agent. In the presence of an activator, it reacts readily with alcohols to form a phosphite triester. This reaction is the cornerstone of phosphoramidite-based oligonucleotide synthesis.

Applications in Research and Drug Development

The unique reactivity of this compound makes it an indispensable tool in several areas of research and development:

-

Oligonucleotide Synthesis: It is a key building block for the synthesis of DNA and RNA oligonucleotides. These synthetic nucleic acids are used in a wide range of applications, including PCR primers, DNA sequencing, gene synthesis, and therapeutic applications such as antisense oligonucleotides and siRNAs.[1][2]

-

Phosphorylation of Alcohols: The reagent provides an efficient method for the phosphorylation of alcohols, which is a common transformation in organic synthesis and the preparation of biologically active molecules.[7]

-

Drug Development: The ability to modify compounds with phosphate groups can improve their solubility, bioavailability, and targeting. As such, this reagent finds use in the synthesis of prodrugs and other modified therapeutic agents.[2]

Experimental Protocols

General Protocol for Phosphorylation of an Alcohol

This protocol describes a general procedure for the phosphorylation of a primary or secondary alcohol using this compound, followed by in-situ oxidation to the phosphate.

Materials:

-

Alcohol substrate

-

This compound

-

Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

-

Oxidizing solution (e.g., 0.1 M Iodine in THF/pyridine/water)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol substrate in anhydrous DCM.

-

Phosphitylation: To the stirred solution, add this compound (1.1 equivalents) followed by the dropwise addition of the activator solution (1.2 equivalents). The reaction is typically monitored by TLC or ³¹P NMR.

-

Oxidation: Once the phosphitylation is complete, cool the reaction mixture to 0 °C and slowly add the oxidizing solution until a persistent brown color is observed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting phosphate product by flash column chromatography.

Standard Protocol for Solid-Phase Oligonucleotide Synthesis

The following is a detailed description of a single cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry. This cycle is repeated to build the desired oligonucleotide sequence.

The Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) of the nucleoside bound to the solid support is removed with a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The next nucleoside phosphoramidite (dissolved in anhydrous acetonitrile) and an activator (e.g., tetrazole) are delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside. This forms a phosphite triester linkage.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations), they are acetylated using a capping solution, typically a mixture of acetic anhydride and 1-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, commonly a solution of iodine in a mixture of THF, pyridine, and water.

This four-step cycle is then repeated until the desired oligonucleotide sequence has been synthesized.

Mandatory Visualizations

Logical Workflow for the Synthesis of Dialkyl N,N-dialkylphosphoramidites

References

- 1. An investigation of the reactions between azido alcohols and phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. alfachemic.com [alfachemic.com]

- 5. This compound CAS#: 29952-64-5 [amp.chemicalbook.com]

- 6. This compound | C8H20NO2P | CID 5171659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Dimethyl N,N-diisopropylphosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of Dimethyl N,N-diisopropylphosphoramidite, focusing on its core physicochemical properties and its pivotal role as a reagent in the chemical synthesis of oligonucleotides. While this compound is a fundamental building block in synthetic chemistry, it does not possess inherent biological signaling pathways. Instead, this document details its function within the well-established phosphoramidite synthesis cycle, the standard method for creating custom sequences of DNA and RNA.

Core Properties of this compound

The fundamental molecular and physical properties of this compound are summarized below. These data are critical for its application in automated chemical synthesis.

| Property | Value | Citations |

| Molecular Formula | C8H20NO2P | [1][2][3] |

| Molecular Weight | 193.22 g/mol | [2][3][4] |

| CAS Number | 122194-07-4 | [3] |

| Appearance | Clear, colorless oily liquid | [1] |

| Primary Application | Reagent for oligonucleotide synthesis and phosphorylation | [3] |

Role in Oligonucleotide Synthesis

This compound is a key reagent used in phosphoramidite chemistry, the premier method for the automated, solid-phase synthesis of oligonucleotides.[5][6][7] This process involves the sequential addition of nucleotide building blocks to a growing chain that is attached to a solid support, typically controlled-pore glass (CPG).[8] The entire synthesis is a cyclical process, with each cycle adding one nucleotide and consisting of four primary steps: deblocking, coupling, capping, and oxidation.[5][9][10]

The logical workflow of this synthesis cycle is illustrated below.

Experimental Protocol: Phosphoramidite Synthesis Cycle

The following provides a detailed methodology for the four main steps in the phosphoramidite synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer.

Step 1: Deblocking (Detritylation)

-

Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[9]

-

Reagents: Anhydrous solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[9]

-

Procedure:

-

The acid solution is passed through the synthesis column containing the solid support.

-

The DMT group is cleaved, producing a highly visible orange-colored DMT cation, which can be quantified by UV-Vis spectrophotometry to monitor synthesis efficiency.

-

The column is washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group, preparing it for the next step.[9]

-

Step 2: Coupling

-

Objective: To form a new phosphite triester bond between the free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming nucleoside phosphoramidite.

-

Reagents:

-

A protected nucleoside phosphoramidite (the next base to be added).

-

An activator/catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile.[9]

-

-

Procedure:

-

The nucleoside phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[9]

-

This activated monomer rapidly reacts with the exposed 5'-hydroxyl group of the support-bound nucleoside.[9]

-

The reaction, which typically takes 30-60 seconds, is driven to near completion by using a significant molar excess of the phosphoramidite and activator.[11]

-

Step 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This is critical to prevent the formation of deletion mutations (n-1 sequences) in the final product.[12][13]

-

Reagents:

-

Procedure:

-

The two capping reagents are mixed and delivered to the synthesis column.

-

The mixture acetylates all unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.[13]

-

The column is washed with acetonitrile to remove excess capping reagents.

-

Step 4: Oxidation

-

Objective: To stabilize the newly formed internucleotide linkage by converting the unstable trivalent phosphite triester to a more stable pentavalent phosphate triester.[11]

-

Reagents: A solution of 0.02 M to 0.1 M iodine in a mixture of THF, pyridine, and water.[9][11]

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The iodine, in the presence of water, rapidly oxidizes the phosphite triester (P(III)) to a phosphate triester (P(V)).[13]

-

This step completes the cycle for the addition of one nucleotide. The column is washed with acetonitrile, and the entire four-step cycle is repeated to add the next base in the sequence.[11]

-

Upon completion of all cycles, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed in a final deprotection step.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H20NO2P | CID 5171659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. youtube.com [youtube.com]

- 13. atdbio.com [atdbio.com]

The Cornerstone of Synthetic Biology: A Deep Dive into the Historical Development of Phosphoramidite Chemistry

For researchers, scientists, and drug development professionals, the ability to synthesize custom DNA and RNA oligonucleotides is a fundamental pillar of modern molecular biology and therapeutic innovation. This in-depth technical guide explores the core of this capability: the historical development of phosphoramidite chemistry. From its conceptual origins to the highly efficient automated processes of today, this paper will detail the key scientific milestones, present critical quantitative data, and provide detailed experimental protocols that underpin this revolutionary technology.

From Unstable Intermediates to a Robust Synthetic Revolution: A Historical Overview

The journey to routine, automated oligonucleotide synthesis was a multi-decade endeavor, marked by the ingenuity of several pioneering scientists. The initial forays into creating synthetic nucleic acids were fraught with challenges of low yields, laborious purification steps, and unstable chemical intermediates.

The first directed chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, who utilized a phosphoryl chloride intermediate. While a landmark achievement, this method was slow, and the phosphoryl chloride was highly susceptible to hydrolysis.[1][2]

In the late 1950s and 1960s, H. Gobind Khorana introduced the phosphodiester and later the phosphotriester methods.[3][4] The phosphotriester approach, in particular, was a significant improvement as it protected the phosphate group, preventing the formation of branched chains that plagued earlier methods.[2][5] Khorana's work was instrumental in deciphering the genetic code and culminated in the first total synthesis of a gene in 1972.[6]

A pivotal advancement came with Robert Letsinger's introduction of solid-phase synthesis in 1965, which dramatically simplified the purification process by anchoring the growing oligonucleotide chain to a solid support.[2] Letsinger also pioneered the use of P(III) chemistry with the phosphite-triester method in the mid-1970s, which offered significantly faster coupling reactions.[2]

However, it was the work of Marvin H. Caruthers and his then-postdoctoral fellow Serge L. Beaucage in the early 1980s that truly revolutionized the field. They introduced nucleoside phosphoramidites as the building blocks for oligonucleotide synthesis.[2] These P(III) compounds were stable enough to be isolated and stored, yet could be readily activated to react with high efficiency, paving the way for the automation of DNA and RNA synthesis.[1][2][7] This breakthrough, coupled with the use of stable solid supports like controlled pore glass (CPG), led to the commercialization of the first automated DNA synthesizers and made custom oligonucleotides accessible to the broader scientific community.[2]

The Chemistry at the Core: The Phosphoramidite Synthesis Cycle

The elegance of phosphoramidite chemistry lies in its cyclical nature, where a four-step process is repeated to add one nucleotide at a time to the growing oligonucleotide chain, which is attached to a solid support at its 3'-end. This process allows for the synthesis of oligonucleotides with defined sequences in the 3' to 5' direction.

The four key steps of the synthesis cycle are:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.[8][9] The amount of the released DMT cation, which has a distinct orange color, can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[8][9]

-

Coupling: The next nucleoside, as a phosphoramidite monomer, is activated by a weak acid, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI). The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is carried out in an anhydrous solvent, typically acetonitrile.

-

Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are blocked or "capped." This is typically done by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage. This is most commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed in a final deprotection step, typically using aqueous ammonia.

Quantitative Analysis of Synthesis Efficiency

The success of oligonucleotide synthesis is highly dependent on the efficiency of each coupling step. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides. The overall yield of a synthesis can be calculated using the formula:

Overall Yield (%) = (Average Stepwise Coupling Efficiency)(Number of couplings) x 100

The following tables summarize key quantitative data related to phosphoramidite chemistry.

Table 1: Comparison of Common Phosphoramidite Activators

The choice of activator plays a crucial role in the efficiency and speed of the coupling reaction.

| Activator | pKa | Typical Concentration | Coupling Time (DNA) | Key Characteristics |

| 1H-Tetrazole | 4.8 | 0.25 - 0.5 M | 30 - 60 seconds | The traditional and widely used activator.[10] |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.28 | 0.25 - 0.75 M | 15 - 30 seconds | More acidic and reactive than tetrazole, often used for RNA synthesis.[11][12][13] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 - 1.2 M | 15 - 30 seconds | Less acidic but more nucleophilic than tetrazole, reducing the risk of detritylation of the monomer in solution.[10][11][12][14] |

| 5-Benzylthio-1H-tetrazole (BTT) | ~4.0 | 0.25 - 0.3 M | 15 - 30 seconds | A highly reactive activator, particularly effective for sterically hindered phosphoramidites.[11] |

Table 2: Impact of Protecting Groups on Guanosine Coupling Efficiency

The choice of protecting group for the exocyclic amine of guanosine can affect coupling efficiency and the final deprotection conditions.

| Protecting Group | Deprotection Conditions | Reported Stepwise Coupling Efficiency | Advantages | Disadvantages |

| Isobutyryl (iBu) | Harsher and more time-consuming (e.g., concentrated ammonia at 55°C for 8-12 hours)[15][16] | ~99%[16] | More stable during synthesis. | Slower deprotection can be detrimental to sensitive modifications. |

| Dimethylformamidine (dmf) | Milder and significantly faster (e.g., AMA at room temperature for 2 hours or 55°C for 10 minutes)[15][16][17] | ~99%[16] | Rapid deprotection, compatible with sensitive modifications, reduces depurination.[17] | Can be less stable in solution.[15] |

Table 3: Typical Yields for Phosphoramidite Monomer Synthesis

The synthesis of the phosphoramidite monomers themselves is a critical first step. The following are typical reported yields for the phosphitylation of 5'-DMT protected deoxynucleosides using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

| Nucleoside (5'-DMT protected) | Phosphitylation Yield | Reference |

| N6-Benzoyl-2'-deoxyadenosine | Not specified | |

| N4-Benzoyl-2'-deoxycytidine | Not specified | |

| N2-Isobutyryl-2'-deoxyguanosine | 63% | [18] |

| 2'-Deoxythymidine | 85% | [19] |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite chemistry. These are intended to provide a foundational understanding and may require optimization based on the specific automated synthesizer, scale, and sequence.

Protocol 1: Preparation of a Nucleoside Phosphoramidite

This protocol outlines the synthesis of a 5'-DMT-nucleoside-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite.

Materials:

-

5'-O-DMT-N-protected-2'-deoxynucleoside

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 5'-O-DMT-N-protected-2'-deoxynucleoside in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add DIPEA to the solution.

-

Cool the reaction mixture to 0°C.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the pure phosphoramidite.

Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol details the four main steps of the automated synthesis cycle.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Coupling Reagents:

-

0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

-

0.25 - 0.5 M solution of an activator (e.g., ETT) in anhydrous acetonitrile.

-

-

Capping Reagents:

-

Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Wash Solvent: Anhydrous acetonitrile.

Procedure (performed on an automated synthesizer):

-

Deblocking:

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile.

-

The deblocking solution is passed through the column for 60-180 seconds to remove the 5'-DMT group.

-

The column is washed thoroughly with anhydrous acetonitrile. The orange trityl cation eluate can be collected for quantification.

-

-

Coupling:

-

The phosphoramidite solution and the activator solution are delivered simultaneously to the column.

-

The reaction is allowed to proceed for 30-120 seconds.

-

-

Capping:

-

The column is washed with anhydrous acetonitrile.

-

Capping reagents A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

-

The reaction proceeds for 30-60 seconds.

-

-

Oxidation:

-

The column is washed with anhydrous acetonitrile.

-

The oxidizing solution is delivered to the column to convert the phosphite triester to a phosphate triester.

-

The reaction proceeds for 30-60 seconds.

-

The column is washed with anhydrous acetonitrile to prepare for the next cycle.

-

Protocol 3: Cleavage and Deprotection

Reagents:

-

Concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Procedure:

-

After the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution.

-

The mixture is incubated at room temperature or an elevated temperature (e.g., 55°C) for a specified time (typically 1-12 hours, depending on the protecting groups).

-

The solution containing the deprotected oligonucleotide is collected, and the solid support is washed to recover all the product.

-

The combined solution is then typically dried to remove the ammonia and the crude oligonucleotide is ready for purification.

Visualizing the Chemical and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformation in phosphoramidite synthesis and the logical workflow for troubleshooting the synthesis of a phosphoramidite monomer.

References

- 1. mdpi.com [mdpi.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. openaccessgovernment.org [openaccessgovernment.org]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. publications.iupac.org [publications.iupac.org]

- 8. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isogen-lifescience.com [isogen-lifescience.com]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. glenresearch.com [glenresearch.com]

- 13. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Dimethyl N,N-diisopropylphosphoramidite in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl N,N-diisopropylphosphoramidite is a versatile and highly reactive phosphitylating agent extensively utilized in modern organic synthesis. Its primary role lies in the efficient formation of phosphite triesters, which are key intermediates in the synthesis of a wide array of important molecules, most notably oligonucleotides. This technical guide provides a comprehensive overview of the core applications, reaction mechanisms, and experimental protocols associated with this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties and Handling

This compound is a clear, colorless oily liquid that is sensitive to moisture and air. Proper handling and storage are crucial to maintain its reactivity and purity.

| Property | Value |

| CAS Number | 122194-07-4 |

| Molecular Formula | C₈H₂₀NO₂P |

| Molecular Weight | 193.23 g/mol |

| Density | 0.840 g/mL at 20 °C |

| Appearance | Clear, colorless oily liquid |

| Purity | Typically ≥ 97% (³¹P NMR) |

| Storage Conditions | Store at 0 - 8 °C under a dry, inert atmosphere (e.g., Nitrogen or Argon). |

Key Applications in Organic Synthesis

The utility of this compound stems from its ability to efficiently phosphitylate hydroxyl groups, forming a P(III) intermediate that can be subsequently oxidized to the more stable P(V) phosphate.

Oligonucleotide Synthesis

The most prominent application of phosphoramidite chemistry is in the solid-phase synthesis of DNA and RNA oligonucleotides.[1] In this context, nucleoside phosphoramidites, which are derivatives of this compound, are used as the building blocks. The diisopropylamino group serves as a labile protecting group for the phosphorus, which is displaced during the coupling step.

Phosphorylation of Alcohols and Biomolecules

This compound is an effective reagent for the phosphorylation of a wide range of alcohols, from simple alkanols to complex polyfunctional molecules like carbohydrates and peptides.[2] This reaction is a cornerstone in the synthesis of phospholipids, phosphorylated proteins, and other biologically significant phosphate esters.

Synthesis of Phosphite-Triester Ligands

The phosphite triesters formed from the reaction of this compound with alcohols can be used as ligands in transition-metal catalysis. The electronic and steric properties of these ligands can be readily tuned by varying the alcohol component.

Reaction Mechanism: The Phosphitylation of Alcohols

The phosphitylation of an alcohol using this compound proceeds through a well-established mechanism that requires an activator, most commonly a weak acid such as 1H-tetrazole. The process can be broken down into three key steps: activation, nucleophilic attack, and oxidation.

Step 1: Activation of the Phosphoramidite

The reaction is initiated by the protonation of the nitrogen atom of the diisopropylamino group by the activator (e.g., 1H-tetrazole). This protonation converts the diisopropylamino group into a good leaving group (diisopropylamine). Subsequently, the conjugate base of the activator (e.g., tetrazolide) acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine to form a highly reactive phosphitylating intermediate.

References

The Cornerstone of Synthesis: An In-depth Technical Guide to Phosphitylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Phosphitylation, the introduction of a trivalent phosphorus group into a molecule, stands as a cornerstone of modern synthetic organic chemistry, particularly in the assembly of biopolymers like oligonucleotides. This guide delves into the fundamental principles of phosphitylation reactions, offering a comprehensive overview of the core mechanisms, key reagents, and experimental considerations that underpin this critical transformation. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a robust understanding of phosphitylation chemistry, enabling the effective design and execution of synthetic strategies.

Core Principles of Phosphitylation

Phosphitylation reactions involve the formation of a new phosphorus-element bond, typically with oxygen, nitrogen, or sulfur, using a trivalent phosphorus reagent. The most widely employed method utilizes phosphoramidites as the phosphitylating agents due to their optimal balance of stability and reactivity.

The general mechanism proceeds through the activation of the phosphoramidite by a weak acid catalyst, such as an azole derivative. This activation protonates the diisopropylamino group, converting it into a good leaving group. Subsequent nucleophilic attack by a hydroxyl group (or other nucleophile) on the phosphorus center results in the formation of a phosphite triester linkage. This newly formed P(III) species is then typically oxidized to a more stable pentavalent phosphate triester.

The Phosphoramidite Approach

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. Its success lies in the high coupling efficiency, rapid reaction kinetics, and amenability to automation.[1] The key building blocks are nucleoside phosphoramidites, which are stabilized by protecting groups on the nucleobase, the sugar hydroxyls, and the phosphorus itself.[2]

Key Advantages of Phosphoramidite Chemistry:

-

High Coupling Efficiency: Stepwise coupling efficiencies typically exceed 99%, which is crucial for the synthesis of long oligonucleotides.[][4]

-

Reaction Speed: The coupling reaction is extremely rapid, often completing within seconds to a few minutes.[5][6]

-

Stability and Reactivity Balance: Phosphoramidites are stable enough for storage and handling but are readily activated under specific reaction conditions.[7]

Key Components of Phosphitylation Reactions

The success of a phosphitylation reaction hinges on the careful selection of several key components: the phosphitylating agent, the activator, protecting groups, and the solvent.

Phosphitylating Agents

While various trivalent phosphorus compounds can be used, 2-cyanoethyl phosphoramidites are the most common choice for oligonucleotide synthesis.[7] The 2-cyanoethyl group serves as a protecting group for the phosphate and can be easily removed under mild basic conditions.[8]

Activators

Activators are weak acids that catalyze the coupling reaction. The choice of activator can significantly influence the reaction rate and efficiency.

-

1H-Tetrazole: Historically the most common activator, it is effective but has safety concerns due to its explosive nature.[9][10]

-

4,5-Dicyanoimidazole (DCI): A non-explosive alternative to tetrazole that often provides faster reaction times.[10][11]

-

5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT): These activators offer a good balance of reactivity and safety.[5]

-

Pyridinium Trifluoroacetate (Py·TFA): An effective, inexpensive, and stable activator that is less acidic than 1H-tetrazole.[10][12]

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleoside and the phosphoramidite itself.

-

5'-Hydroxyl Protection: The dimethoxytrityl (DMT) group is the standard for protecting the 5'-hydroxyl of the nucleoside. It is acid-labile, allowing for its removal at the beginning of each synthesis cycle.

-

Exocyclic Amino Group Protection: Benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine are commonly used to protect the exocyclic amino groups of the nucleobases.

-

2'-Hydroxyl Protection (for RNA synthesis): The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for the 2'-hydroxyl of ribonucleosides.

Quantitative Data on Phosphitylation Reactions

The efficiency and speed of phosphitylation reactions are critical for successful synthesis, particularly in the context of automated solid-phase oligonucleotide synthesis. The following tables summarize key quantitative data related to these reactions.

| Parameter | Typical Value/Range | Notes |

| Stepwise Coupling Efficiency | > 99% | Crucial for the synthesis of long oligonucleotides to minimize the accumulation of deletion sequences.[][4] |

| Standard Base Coupling Time | 30 seconds | This can vary depending on the specific phosphoramidite, activator, and synthesizer used.[5] |

| Modified Base Coupling Time | 5 - 10 minutes | Modified or sterically hindered phosphoramidites often require longer coupling times to achieve high efficiency.[5] |

| Activator Concentration | 0.25 M - 0.5 M | The optimal concentration depends on the specific activator and the scale of the synthesis.[5] |

| Phosphoramidite Excess | 5-fold molar excess (relative to the support loading) | A significant excess is used to drive the coupling reaction to completion.[5] |

| Activator | pKa | Relative Coupling Time | Notes |

| 1H-Tetrazole | 4.9 | Standard | Historically the most common activator, but has safety concerns.[10] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Faster than Tetrazole | The observed time to complete coupling is about twice as fast with DCI compared to 1H-tetrazole. It is also more soluble in acetonitrile.[10][11] |

| Pyridinium Trifluoroacetate (Py·TFA) | 5.2 | - | An effective, inexpensive, and stable activator that is less acidic than 1H-tetrazole, offering a safer alternative.[10][12] |

Experimental Protocols

Detailed Protocol for the 3'-Phosphitylation of a Protected Deoxyribonucleoside

This protocol describes the synthesis of a 5'-O-DMT-deoxyribonucleoside-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

Materials:

-

5'-O-DMT-N-protected-2'-deoxyribonucleoside

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

4,5-Dicyanoimidazole (DCI)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Triethylamine

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation: Dry the 5'-O-DMT-N-protected-2'-deoxyribonucleoside by co-evaporation with anhydrous acetonitrile and dry under high vacuum for several hours.

-

Reaction Setup: Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: To the nucleoside solution, add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 equivalents) and 4,5-dicyanoimidazole (0.5 equivalents).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench it by adding a small amount of triethylamine.

-

Workup: Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

-

Characterization: Combine the fractions containing the pure product and concentrate to a white foam. Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry. The ³¹P NMR spectrum should show two peaks around 149 ppm, corresponding to the two diastereomers.[6]

Standard Protocol for the Coupling Step in Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps for a single coupling cycle on an automated DNA/RNA synthesizer.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.[5]

-

Activator Solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[5]

-

Phosphoramidite Solution: 0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.

-

Capping Solution A: Acetic anhydride/Lutidine/THF.

-

Capping Solution B: N-Methylimidazole/THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[5]

-

Washing Solvent: Anhydrous acetonitrile.

Procedure (automated cycle):

-

Deblocking (Detritylation): The solid support is washed with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction proceeds for a predetermined time (e.g., 30 seconds for standard bases).[5]

-

Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles.

-

Washing: The column is washed with anhydrous acetonitrile.

-

Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.

-

Washing: The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

Visualization of Key Processes

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core mechanism of phosphitylation and the workflow of solid-phase oligonucleotide synthesis.

Caption: Mechanism of the phosphoramidite-based phosphitylation reaction.